molecular formula C19H27NO4 B1679826 Nolomirole CAS No. 90060-42-7

Nolomirole

Cat. No. B1679826
CAS RN: 90060-42-7
M. Wt: 333.4 g/mol
InChI Key: OMMYLOLVPCCZQZ-UHFFFAOYSA-N
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Description

Nolomirole Hydrochloride (also known as CHF 1035) is a novel selective dopamine agonist with oral activity and inhibitory effects on norepinephrine release . It has been used in studies related to mild chronic heart failure . The molecular formula of Nolomirole is C19H28ClNO4 .


Synthesis Analysis

A process for the preparation and isolation of Nolomirole Hydrochloride in a highly purified crystalline Form I has been described in patents . More detailed information about the synthesis of Nolomirole might be found in specific scientific articles .


Molecular Structure Analysis

Nolomirole has a molecular formula of C19H27NO4 and an average mass of 333.422 Da . It contains a total of 52 bonds, including 25 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 esters (aliphatic), and 1 secondary amine (aliphatic) .

Scientific Research Applications

Congestive Heart Failure Treatment

Nolomirole has been explored for its potential in treating congestive heart failure. A study by Pasini et al. (2004) evaluated nolomirole's effects on monocrotaline-induced congestive heart failure in rats. The research found that nolomirole, similar to the ACE inhibitor trandolapril, significantly reduced heart hypertrophy and plasma levels of atrial natriuretic peptide (ANP). These findings suggest that nolomirole's mechanism of inhibiting catecholamine release can be useful in treating congestive heart failure (Pasini et al., 2004).

Synthesis and Mechanism

The synthesis of nolomirole has been a topic of interest in pharmacological research. Mealy et al. (2001) detailed the synthesis process of nolomirole hydrochloride, highlighting its role as a dopamine D2 agonist and α2-Adrenoceptor agonist. This research provides insight into the chemical pathways and synthesis techniques for nolomirole, contributing to its potential therapeutic applications (Mealy et al., 2001).

Polymorph Detection

The study of nolomirole's crystalline forms has been investigated through FT-Raman analysis. Catinella et al. (2006) presented an analysis of two crystalline forms of nolomirole, identifying spectral markers for these polymorphs. This research is crucial for developing methods to determine the composition of nolomirole in different polymorphic states, impacting its stability and efficacy (Catinella et al., 2006).

Clinical Trials and Heart Failure

In clinical trials, the effectiveness of nolomirole in heart failure has been assessed. Cleland et al. (2005) reported that in the ECHOS study, nolomirole (CHF1035) showed no significant benefit for heart failure patients. This highlights the complexity and challenges in translating pharmacological effects from animal models to human clinical settings (Cleland et al., 2005).

Future Directions

Nolomirole has been studied for its effects on heart failure, with research suggesting that it significantly reduces cardiac hypertrophy and attenuates signs and symptoms of heart failure . Future research may continue to explore its potential applications in cardiovascular diseases.

properties

IUPAC Name

[6-(methylamino)-1-(2-methylpropanoyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-11(2)18(21)23-16-9-6-13-10-14(20-5)7-8-15(13)17(16)24-19(22)12(3)4/h6,9,11-12,14,20H,7-8,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMYLOLVPCCZQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C2=C(CC(CC2)NC)C=C1)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869044
Record name 6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diyl bis(2-methylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nolomirole

CAS RN

90060-42-7
Record name Nolomirole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090060427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NOLOMIROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EMF80C55F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
P Evasio, C Anna, P Fiorella, R Roberta… - Pharmacological …, 2004 - Elsevier
… Actually, nolomirole has been shown in this study to prevent norepinephrine loss in the right … The finding that nolomirole is able to prevent tissue norepinephrine loss well agrees with …
Number of citations: 11 www.sciencedirect.com
NE Mealy, PA Leeson, M Bayes, J Castaner - Drugs of the Future, 2001 - access.portico.org
… , placebo-controlled studies conducted on nolomirole in congestive heart failure patients one … Overall, nolomirole was associated with hemodynamic and functional improvement, good …
Number of citations: 2 access.portico.org
S Catinella, M Lipreri, C Castiglioni, L Brambilla… - Journal of molecular …, 2006 - Elsevier
… (I and II) of Nolomirole are presented and discussed. Spectral … the two phases in Nolomirole samples of unknown polymorph … /or mechanically treated Nolomirole powders is proposed. …
Number of citations: 3 www.sciencedirect.com
C Torp‐Pedersen, L Køber, JE Carlsen… - European journal of …, 2008 - Wiley Online Library
… α 2 -adrenergic receptors, nolomirole inhibits norepinephrine secretion from sympathetic nerve endings. We performed a clinical study with nolomirole in patients with heart failure (HF). …
Number of citations: 43 onlinelibrary.wiley.com
R Pecini, DV Møller, C Torp-Pedersen… - International journal of …, 2011 - Elsevier
… Nolomirole is a pre-synaptic stimulator of DA 2 -dopaminergic and α 2 -adrenergic receptors in peripheral sympathetic nerve endings [12]. Nolomirole … patients receiving nolomirole with …
Number of citations: 61 www.sciencedirect.com
JGF Cleland, AP Coletta, AL Clark… - European journal of …, 2005 - Wiley Online Library
… Nolomirole did not show any benefit in patients with heart failure in this study. Surprisingly the previously reported changes in blood pressure, heart rate and exercise tolerance were not …
Number of citations: 42 onlinelibrary.wiley.com
P Evasio, C Anna, P Fiorella, R Roberta… - Pharmacological …, 2004 - infona.pl
Erratum to ''Effect of nolomirole on monocrotaline-induced heart failure'' - [Pharmacol. Res. 49 (1) 1-5] … Erratum to ''Effect of nolomirole on monocrotaline-induced heart failure'' - [Pharmacol …
Number of citations: 2 www.infona.pl
L Voronkov, I Shkurat, E Besaga - European Journal of Heart …, 2005 - Wiley Online Library
… alpha 2-adrenergic receptors, nolomirole (CHF1035) … nolomirole decreased peripheral systemic resistance and increased cardiac output. That profile of action suggested that nolomirole …
Number of citations: 2 onlinelibrary.wiley.com
I Prop - Drugs of the Future, 2001
Number of citations: 0
KK Veeravalli, A Akula, Y Park, S Lee, BK Kim…
Number of citations: 0

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